

Solubility and stability of 2,4-Dinitrobenzyl bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,4-Dinitrobenzyl bromide*

Cat. No.: *B1365525*

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **2,4-Dinitrobenzyl Bromide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrobenzyl bromide (DNBB), with CAS Number 3013-38-5, is a nitroaromatic organic compound characterized by a benzene ring substituted with two nitro groups and a bromomethyl group.^{[1][2][3]} Its molecular formula is C₇H₅BrN₂O₄, and it has a molecular weight of approximately 261.03 g/mol.^{[1][2][3][4]} The presence of the reactive benzylic bromide and the electron-withdrawing nitro groups makes DNBB a valuable, albeit reactive, intermediate in organic synthesis. It serves as a key building block in the development of various compounds, including protecting groups in peptide synthesis and derivatizing agents for analytical chemistry.

However, the very features that make DNBB synthetically useful also dictate its solubility and stability profiles. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for its safe handling, effective use in reactions, and the development of stable formulations. This guide provides a comprehensive overview of the solubility and stability of **2,4-Dinitrobenzyl bromide**, supported by field-proven insights and detailed experimental protocols.

Physicochemical Properties

A foundational understanding of DNBB begins with its core physicochemical properties, which are summarized below. These parameters influence its behavior in different environments and are essential for designing experiments and handling procedures.

Property	Value	Source(s)
CAS Number	3013-38-5	[1] [2] [3] [5]
Molecular Formula	C ₇ H ₅ BrN ₂ O ₄	[1] [2] [3]
Molecular Weight	261.03 g/mol	[1] [2] [3] [4]
Appearance	Solid	[1]
Melting Point	50-52 °C	[1] [6]
Boiling Point (Predicted)	360.3 ± 27.0 °C at 760 mmHg	[1] [4]
Density (Predicted)	1.830 ± 0.06 g/cm ³	[1] [4]
Flash Point	171.7 °C	[4] [6]

Part 1: Solubility Profile

The solubility of a reagent is a critical factor in determining its utility in various reaction media. It dictates the choice of solvent for synthesis, purification, and analytical characterization. The highly polar nature of the two nitro groups combined with the more covalent character of the bromomethyl-substituted benzene ring results in a nuanced solubility profile.

Qualitative Solubility

Based on available data, **2,4-Dinitrobenzyl bromide** is a solid with limited solubility in many common solvents. Its solubility is generally poor in non-polar solvents and modest in polar aprotic and some polar protic solvents.

Solvent Class	Solvent Example	Qualitative Solubility	Reference(s)
Halogenated	Chloroform	Slightly Soluble	[1]
Alcohols	Methanol	Slightly Soluble	[1]
Aprotic Polar	Acetonitrile	Likely Soluble (Inferred)	
Aprotic Polar	Dimethylformamide (DMF)	Likely Soluble (Inferred)	
Ethers	Diethyl Ether	Soluble (for related 2,4- Dinitrobromobenzene)	[7]
Aqueous	Water	Slightly Soluble (for related 2,4- Dinitrobromobenzene)	[7]

Note: Solubility for some solvents is inferred based on the behavior of structurally similar compounds and general principles of organic chemistry. Experimental verification is always recommended.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a robust and reproducible experimental method is necessary. The following protocol outlines a standard procedure for determining the solubility of DNBB in a solvent of interest using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To quantify the solubility of **2,4-Dinitrobenzyl bromide** in a specific solvent at a defined temperature.

Materials:

- **2,4-Dinitrobenzyl bromide** (DNBB), >98% purity
- Solvent of interest (e.g., Acetonitrile, HPLC grade)

- Volumetric flasks, Class A
- Analytical balance
- Thermostatic shaker/incubator
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- HPLC system with UV detector
- HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Methodology:

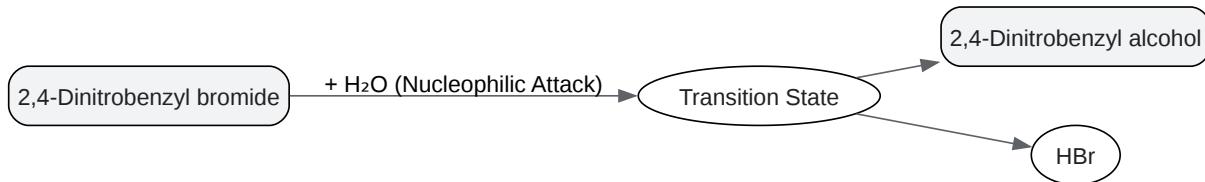
- Preparation of Calibration Standards: a. Accurately weigh approximately 10 mg of DNBB and transfer it to a 100 mL volumetric flask. b. Dissolve and dilute to volume with the chosen solvent to create a stock solution of ~100 µg/mL. c. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
- HPLC Method Development: a. Develop an isocratic or gradient HPLC method capable of resolving DNBB from any potential impurities or degradants. b. A typical starting point:
 - Mobile Phase: 60:40 Acetonitrile:Water
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25 °C
 - Detection Wavelength: 254 nm (or λ_{max} of DNBB)
 - Injection Volume: 10 µL c. Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. Ensure the curve has a correlation coefficient (r^2) > 0.999.
- Sample Preparation (Equilibrium Method): a. Add an excess amount of DNBB solid to a vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" means ensuring undissolved solid remains at equilibrium. b. Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 36, 48 hours) until the concentration plateaus. d. After equilibration, allow the suspension to settle for at least 1 hour at the same temperature.

- Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a 0.22 μm syringe filter into an HPLC vial. This step is critical to remove any undissolved micro-particles. c. Dilute the filtered sample with the solvent as necessary to bring its concentration within the range of the calibration curve. d. Inject the diluted sample onto the HPLC system and record the peak area.
- Calculation: a. Use the calibration curve to determine the concentration of DNBB in the diluted sample. b. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of DNBB in that solvent at the specified temperature (e.g., in mg/mL or mol/L).

Part 2: Stability Profile

The stability of **2,4-Dinitrobenzyl bromide** is a significant concern due to its reactive functional groups. Degradation can lead to loss of potency, formation of impurities, and potential safety hazards. Key factors influencing its stability are temperature, moisture (hydrolysis), light (photolysis), and interaction with other chemical agents.

Thermal Stability


Nitroaromatic compounds, particularly those with activating groups like benzylic halides, can be thermally sensitive. Studies on related nitrobenzyl halides have shown that they can decompose exothermally, sometimes with violent gas evolution.^[8] A violent explosion was reported during the drying of o-nitrobenzyl bromide, an isomer of a related compound, highlighting the potential hazards.^[8]

- Mechanism: Thermal decomposition likely proceeds via cleavage of the C-Br bond, which is the weakest bond in the molecule, followed by complex secondary reactions involving the nitro groups.
- Handling Implications: Avoid heating DNBB, especially in a confined space. Drying operations should be conducted under vacuum at low temperatures. Storage should be in a cool, well-ventilated area away from heat sources.^{[9][10]}

Hydrolytic Stability

The benzylic bromide functionality is susceptible to nucleophilic substitution, particularly by water (hydrolysis). The presence of two strong electron-withdrawing nitro groups on the aromatic ring activates the benzylic carbon towards nucleophilic attack.

- Mechanism: DNBB will readily hydrolyze in the presence of water or protic solvents like alcohols to form the corresponding 2,4-Dinitrobenzyl alcohol. This reaction is accelerated by the presence of bases. The related compound, 2,4-dinitrochlorobenzene, is known to hydrolyze with aqueous alkali to form 2,4-dinitrophenol, indicating the lability of the halide in this system.[11]
- Handling Implications: DNBB is moisture-sensitive. It should be stored in tightly sealed containers in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Reactions using DNBB should be conducted in anhydrous solvents unless hydrolysis is the intended reaction.

[Click to download full resolution via product page](#)

Caption: Proposed hydrolysis pathway of **2,4-Dinitrobenzyl bromide**.

Photostability

Nitroaromatic compounds are often photochemically active. While specific photostability data for DNBB is scarce, related compounds like 2-(2',4'-dinitrobenzyl)pyridine are known to be photochromic, undergoing reversible photochemical reactions in sunlight.[12]

- Mechanism: UV light absorption can promote the molecule to an excited state, potentially leading to C-Br bond homolysis to form radical species or other complex rearrangements.
- Handling Implications: To ensure chemical integrity, **2,4-Dinitrobenzyl bromide** should be protected from light.[13] Storage in amber glass vials or in the dark is strongly

recommended.[13]

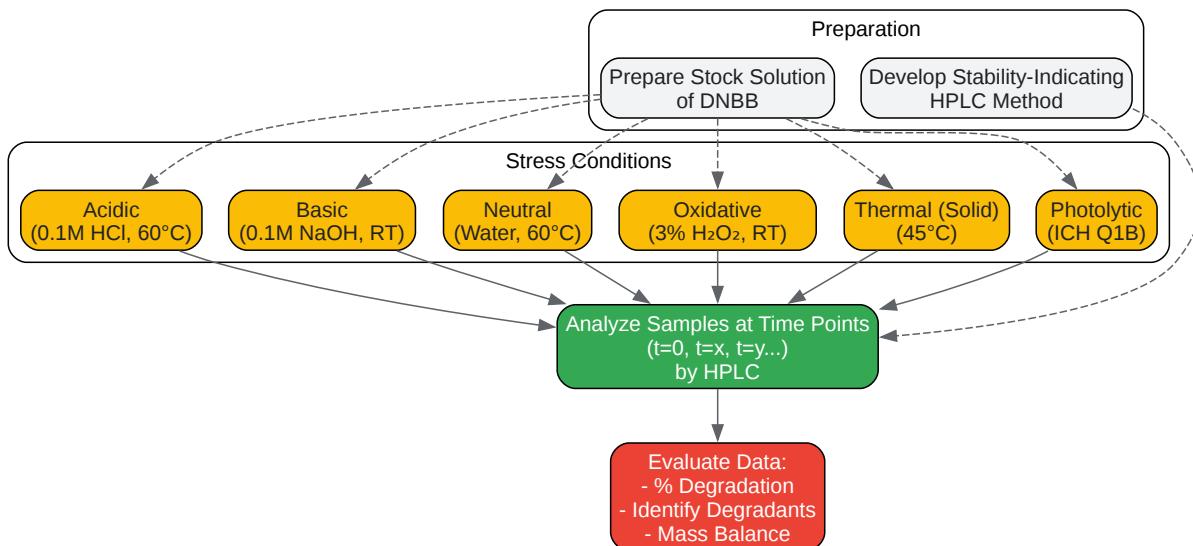
Chemical Compatibility

Safety Data Sheets consistently highlight incompatibilities with several classes of chemicals.

- Incompatible Materials: Bases, strong oxidizing agents, alcohols, and amines.[9][14]
- Rationale:
 - Bases, Alcohols, Amines: These are all nucleophiles that will readily react with the electrophilic benzylic carbon, leading to substitution reactions and degradation of the starting material.
 - Strong Oxidizing Agents: Can react with the molecule, potentially leading to uncontrolled and hazardous reactions.

Experimental Protocol for Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and understanding degradation pathways. This protocol is based on the principles outlined in the ICH guidelines.


Objective: To assess the stability of DNBB under various stress conditions and to develop a stability-indicating analytical method.

Analytical Method: A stability-indicating HPLC method must be used. This is a validated method that can separate, detect, and quantify DNBB in the presence of its degradation products and any other potential impurities. The method described for solubility determination can be adapted by developing a gradient elution to resolve all emergent peaks.

Stress Conditions:

- Acidic Hydrolysis: a. Prepare a solution of DNBB in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. b. Incubate the solution at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours). c. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, dilute to a suitable concentration, and analyze by HPLC.

- Basic Hydrolysis: a. Prepare a solution of DNBB and add an equal volume of 0.1 M NaOH. b. Keep the solution at room temperature. Due to the high reactivity, degradation is often rapid. c. Analyze at very short time points (e.g., 0, 5, 15, 30 minutes). Before analysis, neutralize an aliquot with 0.1 M HCl.
- Neutral Hydrolysis: a. Prepare a solution of DNBB in a mixture of the organic solvent and HPLC-grade water. b. Incubate at 60 °C and analyze at the same time points as the acidic hydrolysis study.
- Oxidative Degradation: a. Prepare a solution of DNBB and add an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). b. Keep the solution at room temperature and analyze at specified time points (e.g., 0, 4, 8, 24 hours).
- Thermal Degradation (Solid State): a. Place a small, accurately weighed amount of solid DNBB in an open vial. b. Heat in a calibrated oven at a temperature below its melting point (e.g., 45 °C) for an extended period (e.g., 7 days). c. At specified time points, dissolve a sample of the solid and analyze by HPLC.
- Photolytic Degradation: a. Prepare a solution of DNBB and place it in a transparent vial inside a photostability chamber. b. Expose the sample to a controlled light source (e.g., consistent with ICH Q1B guidelines). c. Concurrently, run a "dark" control sample (vial wrapped in aluminum foil) under the same temperature conditions. d. Analyze both the exposed and dark control samples at specified time points.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a forced degradation study.

Conclusion and Recommendations

2,4-Dinitrobenzyl bromide is a reactive chemical intermediate whose utility is intrinsically linked to a thorough understanding of its solubility and stability. Its limited solubility necessitates careful solvent selection, while its susceptibility to thermal, hydrolytic, and photolytic degradation demands stringent handling and storage protocols.

Key Recommendations for Researchers:

- Solubility: Always perform experimental verification of solubility in the specific solvent system and temperature intended for your application. Do not rely solely on qualitative descriptors.

- Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is corrosive and can cause severe skin burns and eye damage.[9] Handle in a well-ventilated fume hood.[9][13]
- Storage: Store **2,4-Dinitrobenzyl bromide** in a cool, dry, dark, and well-ventilated place in tightly sealed containers.[9][10] Storage under an inert atmosphere is advisable to protect against moisture.
- Reactions: Use anhydrous solvents and inert atmospheres for reactions where DNBB is the limiting reagent to prevent loss due to hydrolysis. Be mindful of incompatibilities with nucleophilic reagents and solvents (bases, amines, alcohols).
- Safety: Given the thermal instability of related nitrobenzyl compounds, avoid excessive heating.[8] Perform a thorough risk assessment before scaling up any reaction involving this compound.

By adhering to these principles, researchers can safely and effectively utilize **2,4-Dinitrobenzyl bromide**, ensuring the integrity of their experiments and the reliability of their results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-DINITROBENZYL BROMIDE CAS#: 3013-38-5 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2,4-Dinitrobenzyl bromide | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmaceutical and chemical intermediates,CAS#:3013-38-5,2 , 4-二硝基溴苄,2,4-DINITROBENZYL BROMIDE [en.chemfish.com]
- 5. 2,4-DINITROBENZYL BROMIDE | 3013-38-5 [chemicalbook.com]
- 6. 2,4-Dinitrobenzyl bromide | lookchem [lookchem.com]

- 7. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Sciencemadness Discussion Board - 2,4 dinitrochlorobenzene and things to do with it - Powered by XMB 1.9.11 [sciemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn isotopes.com [cdn isotopes.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Solubility and stability of 2,4-Dinitrobenzyl bromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365525#solubility-and-stability-of-2-4-dinitrobenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com